5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide
CAS No.: 2034293-81-5
Cat. No.: VC4280108
Molecular Formula: C20H22F3N5O2
Molecular Weight: 421.424
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034293-81-5 |
|---|---|
| Molecular Formula | C20H22F3N5O2 |
| Molecular Weight | 421.424 |
| IUPAC Name | 1-(4-methylphenyl)-5-oxo-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C20H22F3N5O2/c1-12-2-5-15(6-3-12)27-10-13(8-18(27)29)19(30)24-9-17-26-25-16-7-4-14(11-28(16)17)20(21,22)23/h2-3,5-6,13-14H,4,7-11H2,1H3,(H,24,30) |
| Standard InChI Key | PARBCINVNQMUED-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN=C4N3CC(CC4)C(F)(F)F |
Introduction
5-Oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-124triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide is a complex heterocyclic compound that incorporates both triazole and pyridine rings into its structure. This compound is synthesized primarily for research purposes and is available through suppliers specializing in pharmaceutical intermediates.
Synthesis and Chemical Reactions
The synthesis of this compound involves several key steps, with technical parameters such as temperature, reaction time, and solvent choice being crucial for optimizing yield and purity. The compound may undergo various chemical reactions, which are significant for modifying its structure to enhance biological activity or for synthesizing related analogs.
Mechanism of Action and Biological Activity
The mechanism of action for this compound is primarily associated with its role as an inhibitor of specific kinases, such as p38 mitogen-activated protein kinase. Experimental data from in vitro assays would provide insights into its efficacy and selectivity against various kinases.
Applications and Research Findings
The primary applications of this compound include research in pharmaceutical chemistry, particularly in the development of kinase inhibitors. Its complex structure, which includes both triazole and pyridine rings, makes it an interesting candidate for studying interactions with biological molecules.
Data Tables
| Property | Value | Description |
|---|---|---|
| Molecular Formula | C20H22F3N5O2 | Chemical composition |
| Molecular Weight | 421.4 g/mol | Mass of the molecule |
| CAS Number | 2034293-81-5 | Unique identifier |
| SMILES | Cc1ccc(N2CC(C(=O)NCc3nnc4n3CC(C(F)(F)F)CC4)CC2=O)cc1 | Simplified molecular-input line-entry system notation |
| Mechanism of Action | Kinase inhibitor | Biological function |
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